molecular formula C21H26N2O2 B5778450 (2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B5778450
M. Wt: 338.4 g/mol
InChI Key: NGWKLCIZSCEHFQ-CXUHLZMHSA-N
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Description

(2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound with a complex structure It features a conjugated system with both diethylamino and ethoxy substituents on a phenyl ring, connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process often includes recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride, the compound can be reduced to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or ethoxy groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines or alcohols, and substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

(2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups and its conjugated system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-23(5-2)19-12-10-18(11-13-19)22-21(24)16-9-17-7-14-20(15-8-17)25-6-3/h7-16H,4-6H2,1-3H3,(H,22,24)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKLCIZSCEHFQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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